molecular formula C15H18O4 B1221589 Mexicanin I CAS No. 5945-41-5

Mexicanin I

Cat. No.: B1221589
CAS No.: 5945-41-5
M. Wt: 262.30 g/mol
InChI Key: ZVLOPMNVFLSSAA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (100 MHz, CDCl₃) : δ 6.24 (d, J = 3.5 Hz, H-13), 5.40 (d, J = 3.5 Hz, H-14), 5.88 (d, J = 3.5 Hz, H-6), 4.78 (br s, H-9).
  • ¹³C NMR (25 MHz, CDCl₃) : δ 170.2 (C-2), 165.8 (C-5), 139.5 (C-1), 81.3 (C-9), 55.6 (C-5a).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3420 cm⁻¹ (O–H stretch),
  • 1775 cm⁻¹ (γ-lactone C=O),
  • 1660 cm⁻¹ (α,β-unsaturated ketone).

Mass Spectrometry (MS)

  • EI-MS : m/z 262.1205 [M]⁺ (calc. for C₁₅H₁₈O₄), 244.1098 [M–H₂O]⁺, 217.0854 [M–CO₂]⁺.

The fragmentation pattern confirms lactone ring stability and sequential loss of functional groups.

Properties

IUPAC Name

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOPMNVFLSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871934
Record name 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73680-94-1, 5945-41-5
Record name Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexicanin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Initial Cyclopentenol Intermediate

The synthesis begins with cyclopentenol 11 , which undergoes ketal hydrolysis, tert-butyldiphenylsilyl (TBDPS) deprotection, and Swern oxidation to yield keto aldehyde 29 . Intramolecular aldol condensation of 29 generates enedione 30 , which is subsequently reduced regio- and stereoselectively to hydroxy ketone 31 . Catalytic hydrogenation of 31 furnishes hydroazulenone 14 , a pivotal intermediate shared with helenalin synthesis.

Diastereoselective Epoxidation and Lactonization

Hydroazulenone 14 is reduced to alcohol 32 , which undergoes diastereoselective epoxidation to produce epoxyalcohol 33 . Treatment with metalated acetic acid induces cyclization, forming tricyclic lactone 34 . To achieve the requisite C6 configuration, 34 is subjected to sequential oxidation and reduction. The bulky angular methyl group at C5 directs reduction to the α-face, yielding alcohol 35 .

Protection and α-Methylenation

Protection of the C6 hydroxyl group as a tetrahydropyranyl (THP) ether is essential to preserve the trans-fused lactone during subsequent steps. The protected lactone 36 undergoes α-methylenation via enolate formation, followed by deprotection and oxidation to yield (±)-mexicanin I.

Key Reaction Sequence

  • 1129 (Swern oxidation)

  • 2930 (aldol condensation)

  • 3031 (stereoselective reduction)

  • 3114 (hydrogenation)

  • 1432 (reduction) → 33 (epoxidation) → 34 (lactonization)

  • 3435 (oxidation/reduction) → 36 (THP protection) → 2 (methylenation/deprotection)

Alternative Synthetic Approaches

Money’s Enantioselective Strategy

Money’s enantioselective synthesis, initially developed for helenalin, was adapted for mexicanin I using camphor-derived dienone 14 . This approach leverages chiral pool starting materials to enforce stereochemistry but requires additional steps to invert configurations at C6 and C8.

Schultz’s Annulation Methodology

Schultz proposed a scalable route using furan ester 69 and 2-methylcyclopentane-1,3-dione (70 ). Annulation and cyclodehydration yield enetrione 72 , which is elaborated into triol 149 through sequential reductions and oxidations. Final α-methylenation and deacetalization afford this compound, demonstrating the versatility of annulation strategies in pseudoguaianolide synthesis.

Stereochemical Challenges and Solutions

C6 Configuration Control

The α-face reduction of ketone 34 to alcohol 35 is dictated by steric hindrance from the C5 methyl group. This step ensures proper configuration at C6, critical for biological activity.

Trans-Lactone Stabilization

THP protection of the C6 hydroxyl group prevents undesired lactone ring opening during α-methylenation. This strategy maintains the trans-fused system essential for this compound’s structural integrity.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations
Grieco (1983)Diastereoselective epoxidation, THP protectionHigh stereochemical controlMulti-step sequence, moderate yields
MoneyChiral pool starting materialsEnantioselective potentialRequires inversion at C6/C8
SchultzAnnulation strategy, scalable synthesisEfficient for large-scale productionComplex intermediate purification

Chemical Reactions Analysis

Types of Reactions: Mexicanin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each with distinct biological activities .

Scientific Research Applications

Mexicanin I has a wide range of scientific research applications:

Mechanism of Action

Mexicanin I exerts its effects by targeting specific molecular pathways. It inhibits the activity of the c-Myb transcription factor, which is involved in the regulation of gene expression related to cell proliferation and differentiation. By binding to the c-Myb protein, this compound disrupts its function, leading to the suppression of Myb-dependent gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of c-Myb can impede the growth of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Mexicanin I shares structural homology with other pseudo-guaianolides, such as helenalin, helenalin acetate, Britannin (BRT), ergolide, bigelovin, and 2,3-dihydroaromaticin, all isolated from Inula species. Below is a detailed comparison:

Structural Features

Compound Core Structure Key Substituents Source Plant Reference
This compound Pseudoguaianolide α-methyl-γ-lactone, hydroxyls Inula spp.
Helenalin Pseudoguaianolide Acetylated hydroxyl groups Arnica montana
Helenalin Acetate Helenalin derivative Additional acetate moiety Semi-synthetic
Britannin (BRT) Pseudoguaianolide Flat tricyclic core, epoxide Inula britannica
Ergolide Pseudoguaianolide Unsaturated lactone ring Inula britannica

Key Observations :

  • This compound and helenalin share the pseudoguaianolide backbone but differ in substituents. Helenalin’s acetyl groups enhance its lipophilicity and bioactivity .
Anti-Leishmanial Activity
Compound IC50 (µM) vs. L. infantum Selectivity Index (SI) Comparison to Standard Drug (Mitoxantrone) Reference
This compound 1.73 >10 6× more active
Helenalin Acetate 1.15 >15 15× more active
Unesterified Helenalin 2.98 (vs. L. mexicana) N/A N/A

Insights :

  • Esterification (e.g., helenalin acetate) significantly enhances anti-leishmanial potency, suggesting this compound’s hydroxyl groups may be modifiable for improved efficacy .
  • This compound’s SI (>10) indicates lower cytotoxicity compared to helenalin acetate (SI >15), favoring therapeutic applications .
Wound Healing and KLF4 Activation
Compound KLF4 Activation Effect on Wound Healing Mechanism Reference
This compound Yes Accelerates ↑ MDSCs and fibrocytes
Helenalin Not reported Not reported N/A
BRT Not reported Anti-cancer Apoptosis induction

Unique Attribute: this compound’s KLF4-mediated wound-healing activity distinguishes it from other pseudo-guaianolides, which are primarily studied for anti-inflammatory or cytotoxic effects .

Pharmacological Synergies and Limitations

  • Synergy : this compound and helenalin derivatives could be combined to leverage their complementary anti-parasitic and anti-inflammatory activities.
  • Limitations : this compound’s moderate solubility and stability under physiological conditions require formulation optimization for clinical use.

Biological Activity

Mexicanin I is a sesquiterpene lactone derived from various plant species, particularly those belonging to the Asteraceae family. This compound has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

This compound is characterized by its unique tetracyclic structure. It is a dehydroleucodine derivative, which contributes to its biological properties. The chemical structure can be represented as follows:

Mexicanin I C15H20O3\text{this compound C}_{15}\text{H}_{20}\text{O}_3

Structural Representation

Chemical Structure of this compound .

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against various parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that this compound exhibits significant trypanocidal activity, making it a candidate for further investigation in antiparasitic drug development. In vitro assays demonstrated that this compound effectively inhibited the growth of Trypanosoma cruzi at low concentrations, with an IC50 value indicating potent activity against the infective form of the parasite .

Antitumor Properties

This compound has shown promising results in cancer research. Its cytotoxic effects have been evaluated against several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited significant inhibitory effects on cell proliferation, suggesting its potential as an antitumor agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating chronic inflammatory conditions .

Antimicrobial Activity

This compound displays antimicrobial properties against various bacterial strains. Its effectiveness has been tested against both gram-positive and gram-negative bacteria, revealing a broad-spectrum antimicrobial effect. This characteristic positions this compound as a potential natural preservative or therapeutic agent in combating infections .

Case Study 1: Antiparasitic Efficacy

In a controlled study assessing the antiparasitic activity of this compound, researchers observed a dose-dependent reduction in Trypanosoma cruzi viability. The study utilized concentrations ranging from 1 to 100 μg/mL and recorded significant reductions in parasite load at concentrations as low as 10 μg/mL over 48 hours.

Concentration (μg/mL)Parasite Viability (%)
190
1060
5030
10010

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of this compound involved treating HeLa cells with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates.

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
1855
107020
255040
503070

Q & A

Q. How can researchers design experiments to isolate and characterize Mexicanin I from natural sources?

  • Methodological Answer :
    • Step 1 : Use chromatography (e.g., HPLC, GC-MS) for isolation, referencing protocols for compound purification in natural product research .
    • Step 2 : Validate purity via spectroscopic methods (NMR, IR) and cross-reference spectral data with existing literature .
    • Step 3 : Include negative controls (e.g., solvent-only samples) to rule out contamination .
    • Key Evidence : Experimental protocols must ensure reproducibility by detailing instrumentation parameters and sample preparation .

Q. What preliminary assays are recommended to assess this compound’s biological activity?

  • Methodological Answer :
    • Step 1 : Conduct dose-response assays (e.g., IC50 determination) in cell lines relevant to the hypothesized activity .
    • Step 2 : Use standardized positive controls (e.g., known inhibitors) to benchmark activity .
    • Step 3 : Apply statistical validation (e.g., ANOVA) to confirm significance of results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer :
    • Step 1 : Perform meta-analysis of existing data to identify variables (e.g., assay conditions, cell types) causing discrepancies .
    • Step 2 : Replicate conflicting studies under controlled conditions, documenting all parameters (pH, temperature, solvent) .
    • Step 3 : Use pathway enrichment analysis to explore alternative biological targets .
    • Key Evidence : Transparent reporting of methods and raw data is critical for resolving contradictions .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :
    • Step 1 : Apply design-of-experiments (DoE) frameworks to test reaction variables (catalyst, temperature) .
    • Step 2 : Characterize byproducts via LC-MS and adjust stoichiometry or purification steps .
    • Step 3 : Compare yield data across trials using regression models to identify optimal conditions .

Data Analysis & Interpretation

Q. How should researchers address low statistical power in studies involving this compound?

  • Methodological Answer :
    • Step 1 : Conduct power analysis a priori to determine minimum sample size .
    • Step 2 : Use non-parametric tests (e.g., Mann-Whitney U) for small datasets .
    • Step 3 : Report confidence intervals and effect sizes to contextualize findings .

Q. What computational tools are suitable for modeling this compound’s structure-activity relationships?

  • Methodological Answer :
    • Step 1 : Employ molecular docking software (AutoDock, Schrödinger) to predict binding affinities .
    • Step 2 : Validate predictions with in vitro assays and correlate results using Pearson coefficients .
    • Step 3 : Share computational models and datasets in supplementary materials for peer validation .

Ethical & Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving this compound?

  • Methodological Answer :
    • Step 1 : Obtain approval from institutional review boards (IRBs) for biological assays involving human/animal tissues .
    • Step 2 : Disclose funding sources and potential conflicts of interest in the manuscript .
    • Step 3 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are the essential components of a manuscript reporting this compound’s novel properties?

  • Methodological Answer :
    • Component 1 : Explicit methodology section detailing instrumentation, statistical tests, and replication steps .
    • Component 2 : Discussion section addressing limitations and proposing follow-up experiments .
    • Component 3 : Raw data tables in appendices, with processed data in the main text .

Comparative & Longitudinal Studies

Q. How can this compound’s efficacy be compared to analogs in a structurally diverse cohort?

  • Methodological Answer :
    • Step 1 : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters .
    • Step 2 : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity trends .
    • Step 3 : Publish negative results to avoid publication bias .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mexicanin I
Reactant of Route 2
Mexicanin I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.